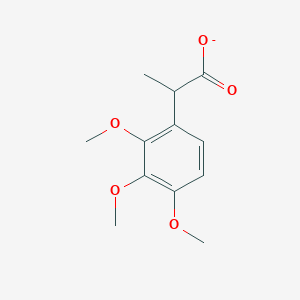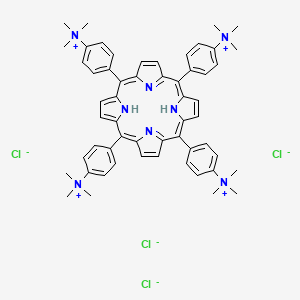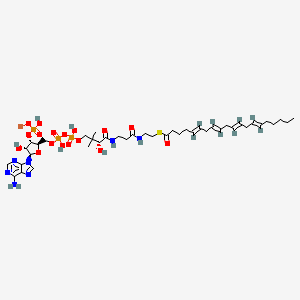
Benzenesulfonic acid, 4-chloro-, iron(3+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-chloro-, iron(3+) salt is a chemical compound that combines the properties of benzenesulfonic acid and iron. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-chloro-, iron(3+) salt can be synthesized through the sulfonation of 4-chlorobenzene using concentrated sulfuric acidThe reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-chlorobenzene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with iron(3+) salts to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-chloro-, iron(3+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom in the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, iron salts, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, substituted benzenes, and other organic compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-chloro-, iron(3+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzenesulfonic acid, 4-chloro-, iron(3+) salt exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The iron(3+) ion plays a crucial role in catalyzing reactions and facilitating electron transfer processes. The compound’s unique structure allows it to participate in a wide range of chemical and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound without the chlorine substitution.
4-Chlorobenzenesulfonic acid: Similar structure but without the iron(3+) ion.
Iron(3+) benzenesulfonate: Similar compound with different substituents on the benzene ring.
Uniqueness
Benzenesulfonic acid, 4-chloro-, iron(3+) salt is unique due to the presence of both the chlorine atom and the iron(3+) ion. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68259-19-8 |
|---|---|
Fórmula molecular |
C18H12Cl3FeO9S3 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
4-chlorobenzenesulfonate;iron(3+) |
InChI |
InChI=1S/3C6H5ClO3S.Fe/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4H,(H,8,9,10);/q;;;+3/p-3 |
Clave InChI |
PRJPIUKZPYHOGP-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)



![Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester](/img/structure/B12341052.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)


![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

